3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine
Description
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine is a spirocyclic amine featuring a cyclobutane ring fused to a dihydronaphthalene system. Its unique spiro architecture confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry and materials science. This article compares its structural, synthetic, and functional attributes with analogous spirocyclic amines.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-amine |
InChI |
InChI=1S/C13H17N/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12H,3,5,7-9,14H2 |
InChI Key |
VTXPMARAOFGHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCC3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of a cyclobutane ring can be achieved through cycloaddition reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, in medicinal chemistry, the compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several spirocyclic amines, differing primarily in ring size, substituents, and functional groups. Key analogues include:
| Compound Name | Core Structure | Similarity Score | Molecular Formula | Key Features |
|---|---|---|---|---|
| 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine | Cyclobutane-naphthalene | 1.00 | C₁₃H₁₅N | Rigid cyclobutane, primary amine |
| 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-3-amine hydrochloride | Cyclopropane-naphthalene | 0.87 | C₁₂H₁₅N·ClH | Smaller ring, higher strain, HCl salt |
| GNE-892 [(R)-2-amino-1,3',3'-trimethyl-7'-(pyrimidin-5-yl)-3',4'-dihydro-2'H-spiro[imidazole-4,1'-naphthalen]-5(1H)-one] | Imidazole-naphthalenone | 0.84* | C₁₉H₂₂N₄O | BACE1 inhibitor, chiral center |
| Spiro[cyclohexane-1,2'(1'H)-naphthalen]-1'-amine, 3',4'-dihydro | Cyclohexane-naphthalene | 0.82* | C₁₅H₂₁N | Larger ring, reduced steric hindrance |
*Similarity scores estimated based on structural alignment and functional group presence .
Key Observations :
- Cyclopropane analogue (CID 62389720) exhibits higher ring strain due to the smaller cyclopropane ring, which may enhance reactivity but reduce stability compared to the cyclobutane counterpart .
- GNE-892 demonstrates the pharmacological relevance of spirocyclic amines, with its imidazole ring and pyrimidine substituent contributing to potent BACE1 inhibition (IC₅₀ = 15 nM) .
Yield Comparison :
- Cyclobutane and cyclohexane spiroamines typically achieve moderate yields (50–70%) due to steric challenges .
- Cyclopropane derivatives show lower yields (~40–50%) due to competing side reactions .
Pharmacological and Functional Properties
- Enzyme Inhibition: GNE-892’s spiroimidazole core enables tight binding to BACE1’s catalytic site, with a 1.8 Å resolution X-ray structure confirming key hydrogen bonds . The target compound’s primary amine may mimic transition states in enzyme-substrate interactions, similar to ethanoanthracene diamines ().
- Uranium Sensing :
- Schiff base ligands with dihydronaphthalene moieties (e.g., PROM1 in ) exhibit high metal-binding affinity. The target compound’s amine group could serve a similar role in chelation-based applications.
Biological Activity
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine is a bicyclic compound with a unique spiro structure, characterized by a cyclobutane ring fused to a naphthalene moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C13H17N, and it has a molecular weight of approximately 187.28 g/mol.
The biological activity of this compound is primarily attributed to its amine functional group, which enhances its reactivity and interaction with biological targets. Initial studies suggest that this compound may act as an inhibitor of specific enzymes or receptors, contributing to its potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, a study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications in the structure could lead to enhanced antibacterial properties against Mycobacterium tuberculosis, highlighting the potential for this compound in treating infections caused by resistant strains .
Antiproliferative Effects
Preliminary investigations into the antiproliferative effects of spiro compounds have shown promising results. In vitro studies demonstrated that certain derivatives of spiro compounds can inhibit cell proliferation in cancer cell lines. The specific activity of this compound against various cancer types remains to be fully elucidated but suggests a potential pathway for further research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some notable analogs and their respective activities:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine | Structure | Similar spiro structure with cyclopropane | Potentially different due to ring strain |
| 3',4'-Dihydro-spiro[cyclobutane-1,1'(2'H)-isoquinolin]-6'-amine | Structure | Isoquinoline variant | Unique pharmacological properties |
| Spiro[2.2]pentane | Structure | Simplest spiro compound | Baseline for complexity comparison |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of further exploration into the pharmacodynamics and pharmacokinetics of this compound.
Study on Antimicrobial Activity
A high-throughput screening study evaluated over 100,000 compounds for their ability to inhibit Mycobacterium tuberculosis growth. Among the hits were analogs related to this compound that demonstrated significant antibacterial activity. The study emphasized the need for further optimization to improve physicochemical properties while maintaining efficacy against resistant strains .
Evaluation of Antiproliferative Activity
In another study focusing on cyclobutane-containing compounds, derivatives were tested for their ability to inhibit various cancer cell lines. The results indicated that modifications in substituents could enhance antiproliferative effects significantly. This finding supports the hypothesis that this compound could be a valuable scaffold for developing new anticancer agents .
Q & A
Q. Basic
- Storage : -20°C in amber vials under inert gas (Ar/N) to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive steps (e.g., Grignard reagent additions) .
- Decomposition monitoring : Track via TLC or -NMR for amine degradation (e.g., oxidation to nitro derivatives) .
How can biological activity be evaluated for this compound?
Q. Advanced
- In vitro assays : Screen for antimicrobial/anticancer activity using MTT or resazurin assays. Fluorinated analogs often enhance target binding .
- Structure-activity relationship (SAR) : Modify the cyclobutane or naphthalenyl moieties and compare IC values .
- Metabolic stability : Use liver microsome models to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
